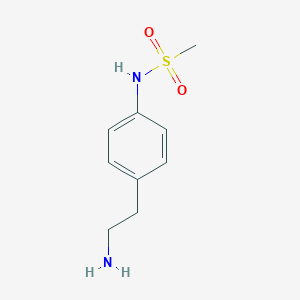

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

描述

属性

IUPAC Name |

N-[4-(2-aminoethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYAAGQHMZVOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of methanesulfonyl chloride with 4-(2-aminoethyl)aniline in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

RSO2Cl+R’2NH→RSO2NR’2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

化学反应分析

Types of Reactions

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

科学研究应用

Scientific Research Applications

1. Pharmacological Research

- Antihypertensive Activity : Compounds similar to N-(4-(2-Aminoethyl)phenyl)methanesulfonamide have been investigated for their potential antihypertensive effects. The methanesulfonamide group may enhance solubility and bioavailability, making it a useful scaffold for drug development targeting hypertension.

- Neurotransmitter Modulation : Studies indicate that this compound may interact with neurotransmitter systems, potentially influencing receptor activity or enzyme function. Such interactions can lead to therapeutic implications in treating neurological disorders.

2. Cancer Research

- EGFR Inhibition : The compound has been explored as a potential inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with various cancers. By blocking phosphorylation events in activated mutant EGFRs, it may suppress tumor cell growth and proliferation, presenting opportunities for developing novel anti-cancer therapies .

Case Studies

作用机制

The mechanism of action of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

相似化合物的比较

Structural Analogues with Varying Substituents

Key Insights :

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide increases polarity and antimicrobial potency compared to the methoxy-substituted parent compound .

- Halogen Effects : Chlorine substitution (e.g., in N-[2-(4-chlorophenyl)ethyl]methanesulfonamide) reduces anti-inflammatory efficacy, likely due to steric hindrance or altered electronic properties .

Positional Isomerism and Functional Group Variations

Table 2: Positional Isomerism Impact

| Compound Name | Substituent Position | Key Property Differences |

|---|---|---|

| N-(2-Amino-3-fluorophenyl)methanesulfonamide | Fluorine at C3 | Higher binding affinity to microbial enzymes |

| N-(2-Amino-4-fluorophenyl)methanesulfonamide | Fluorine at C4 | Reduced metabolic stability |

| N-(3-Amino-4-fluorophenyl)methanesulfonamide | Amino at C3, F at C4 | Varied reactivity in nucleophilic substitutions |

Key Insights :

- Fluorine Position : Fluorine at the C3 position enhances target binding, while C4 substitution may destabilize the compound .

- Amino Group Placement: The amino group’s position alters electronic distribution, affecting reactivity in nucleophilic reactions .

Functional Group Replacements

Table 3: Functional Group Comparisons

| Compound Name | Functional Group Variation | Key Property Differences |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonamide | Benzenesulfonamide core | Lower solubility in polar solvents |

| N-(2-Acetylphenyl)methanesulfonamide | Acetyl group (-COCH₃) | Enhanced lipophilicity and blood-brain barrier penetration |

| N-[4-(Hex-1-yn-1-yl)phenyl]methanesulfonamide | Alkyne chain (-C≡C-) | Increased reactivity in click chemistry |

Key Insights :

- Benzenesulfonamide Core: Compounds like 4-(2-aminoethyl)benzenesulfonamide exhibit reduced solubility due to the lack of a methoxy or hydroxyl group .

- Alkyne Functionality : The hex-1-yn-1-yl group in N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide enables participation in bioorthogonal reactions, a feature absent in the parent compound .

生物活性

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is a compound with significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The molecular formula is , with a molecular weight of 226.29 g/mol. Its structure allows for specific interactions with various biological targets, influencing its pharmacological properties.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selective inhibition is crucial for developing treatments for inflammatory diseases such as arthritis.

- Binding Affinity : The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory and analgesic properties. Studies indicate that it can reduce inflammation and pain through its action on COX-2 inhibition, which is essential for the synthesis of pro-inflammatory prostaglandins.

Cardiovascular Effects

A study investigated the effects of related compounds on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide could decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular implications .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Case Study on COX-2 Inhibition : A detailed investigation showed that this compound effectively inhibited COX-2 activity in vitro, leading to reduced levels of inflammatory markers in treated cell lines. This study supports its potential application in treating chronic inflammatory conditions.

- Cardiovascular Interaction Study : Another study explored the interaction of sulfonamide derivatives with calcium channels. It was found that these compounds could modulate coronary resistance and perfusion pressure, indicating a dual role in both cardiovascular and inflammatory pathways .

- Computational Drug Discovery : Using computational methods, researchers have modeled the interactions between this compound and various biological targets. These studies have provided insights into optimizing its structure for enhanced efficacy and reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。